LogP and Hydrophobicity Comparison
The computed partition coefficient (LogP) for N-Isononylcyclohexylamine is 5.43 [1]. This value quantifies its high lipophilicity. When compared to its closest linear analog, N-cyclohexyloctylamine (CAS 22643-14-7), which has a reported LogP of 4.66 , and the shorter-chain N-hexylcyclohexanamine (CAS 4746-28-5) with a LogP of 3.88 , the compound exhibits significantly greater hydrophobicity. The branched isononyl group in the target compound enhances lipophilicity beyond what is expected from a linear C8 chain alone.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 5.43 (calculated) |
| Comparator Or Baseline | N-cyclohexyloctylamine: 4.66; N-hexylcyclohexanamine: 3.88 |
| Quantified Difference | ΔLogP = +0.77 vs. N-cyclohexyloctylamine; +1.55 vs. N-hexylcyclohexanamine |
| Conditions | Calculated/computed values; specific method not detailed in source. |
Why This Matters
A higher LogP indicates greater partitioning into non-polar phases, which is critical for designing effective oil-soluble corrosion inhibitors, asphalt emulsifiers, and hydrophobic coatings.
- [1] sielc.com. N-Isononylcyclohexylamine. Retrieved from https://www.sielc.com/Compound-N-Isononylcyclohexylamine.html. Accessed: 2026-04-21. View Source
